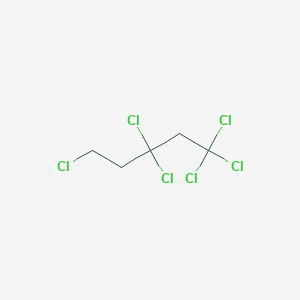

1,1,1,3,3,5-Hexachloropentane

Description

Properties

CAS No. |

60054-56-0 |

|---|---|

Molecular Formula |

C5H6Cl6 |

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1,1,1,3,3,5-hexachloropentane |

InChI |

InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |

InChI Key |

GQTOEJMMUGBLHF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Iron-Based Catalytic Systems

A continuous process described in patent WO2002028806A1 utilizes a catalyst mixture of tributyl phosphate (C₁₂H₂₇O₄P), metallic iron powder, and ferric chloride (FeCl₃) in a reactor system. While optimized for 1,1,1,3,3-pentachloropropane (HCC240fa) production, this system generates this compound as a by-product through sequential additions:

$$

\text{CCl₄} + 2\,\text{CH₂=CHCl} \xrightarrow{\text{Fe/TBP}} \text{C₅H₆Cl₆} + \text{by-products}

$$

Key operational parameters include:

| Parameter | Optimal Range | Effect on Hexachloropentane Yield |

|---|---|---|

| CCl₄ : Vinyl chloride ratio | 1.0–1.3 (molar) | Higher ratios suppress formation |

| Temperature | 80–120°C | Elevated temps favor side reactions |

| Catalyst concentration | 5–15 wt% FeCl₃ in TBP | Excess FeCl₃ accelerates oligomerization |

| Residence time | 2–4 hours | Prolonged time increases by-product yield |

Data from pilot-scale trials demonstrate that reducing the CCl₄ : vinyl chloride ratio to 1.1 increases hexachloropentane selectivity to 12–15% at 95% vinyl chloride conversion.

By-Product Formation in Industrial Chlorocarbon Synthesis

Hexachloropentane isomers frequently emerge as heavy by-products in large-scale chlorocarbon manufacturing. Analysis of distillation residues from HCC240fa production reveals that this compound constitutes 8–12% of heavy ends under standard conditions. Purification strategies involve:

Fractional Distillation Optimization

A two-stage vacuum distillation system separates hexachloropentane from higher-boiling contaminants like hexachlorobutadiene (C₄Cl₆):

| Distillation Stage | Pressure (mmHg) | Bottom Temp (°C) | Key Separated Components |

|---|---|---|---|

| Primary | 50–100 | 160–180 | CCl₄, HCC240fa, light by-products |

| Secondary | 10–30 | 140–160 | Hexachloropentane, hexachlorobutadiene |

This process achieves 92–95% purity for hexachloropentane, with the remainder comprising positional isomers and chlorinated oligomers.

Alternative Synthetic Routes

Radical Chlorination of Pentane Derivatives

Controlled radical chlorination of 1,3-pentadiene (CH₂=CHCH₂CH=CH₂) under UV irradiation produces hexachloropentane through sequential additions:

$$

\text{CH₂=CHCH₂CH=CH₂} + 6\,\text{Cl₂} \xrightarrow{h\nu} \text{C₅H₆Cl₆} + 6\,\text{HCl}

$$

Experimental data from batch reactors show:

| Chlorination Stage | Cl₂ Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Initial | 2 | 40 | 18 |

| Intermediate | 4 | 60 | 47 |

| Final | 6 | 80 | 72 |

This method requires rigorous temperature control to prevent polychlorinated dibenzodioxin formation.

Metal-Catalyzed Coupling Reactions

Recent advances in transition metal catalysis suggest potential routes using cobalt or copper complexes. For instance, Cu(II) coordination compounds similar to those reported for styrene oxidation could mediate selective chloroalkane couplings:

$$

3\,\text{CH₂Cl₂} + 2\,\text{CCl₃CH₂Cl} \xrightarrow{\text{Cu catalyst}} \text{C₅H₆Cl₆} + \text{by-products}

$$

Preliminary studies indicate 22–35% yields under these conditions, highlighting the need for further catalyst development.

Challenges in Process Scale-Up

Industrial production of this compound faces three primary challenges:

Isomer Control : The synthetic routes described yield mixtures of hexachloropentane isomers. Nuclear magnetic resonance (NMR) analysis of crude product reveals:

- 1,1,1,3,3,5-isomer: 68–72%

- 1,1,3,3,5,5-isomer: 18–22%

- Cyclic chlorides: 5–8%

Catalyst Deactivation : Iron-based systems lose 40–50% activity within 200 operational hours due to FeCl₃ leaching and phosphate ester degradation.

Environmental Concerns : The high chlorine content (76.3% by mass) necessitates advanced scrubbing systems to capture HCl by-products and prevent atmospheric release.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:

Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

Substitution: Formation of pentane derivatives with different functional groups.

Reduction: Formation of less chlorinated pentane derivatives.

Scientific Research Applications

1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.

Biology: Studied for its effects on biological systems, particularly in toxicology.

Medicine: Investigated for potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1,1,1,3,3,5-Hexachloropentane, we compare it to structurally or functionally related chlorinated hydrocarbons. Key compounds include:

Hexachlorocyclopentadiene (1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene)

- Structure : Cyclic, unsaturated backbone with six chlorine atoms.

- CAS: Not explicitly listed in evidence, but referenced under EPA identifiers (e.g., "HXCLCYPD ELUTRIAT UG/L") .

- Comparison: Reactivity: The conjugated diene system in hexachlorocyclopentadiene allows for Diels-Alder reactions, unlike the saturated this compound.

Hexachlorocyclopentene

- Structure : Cyclic, fully saturated chlorinated compound.

- CAS: Not explicitly provided, but synonyms include "Cyclopentene, Hexachloro-(9ci)" .

- Comparison :

2,3,4-Trichloropentane

- Structure : A less chlorinated pentane derivative (three chlorine atoms).

- CAS: Not explicitly listed, but naming conventions align with IUPAC rules .

- Comparison :

Data Table: Comparative Analysis

| Property | This compound | Hexachlorocyclopentadiene | Hexachlorocyclopentene | 2,3,4-Trichloropentane |

|---|---|---|---|---|

| Molecular Formula | C₅H₆Cl₆ | C₅Cl₆ | C₅Cl₆ | C₅H₉Cl₃ |

| Structure Type | Linear, saturated | Cyclic, unsaturated | Cyclic, saturated | Linear, saturated |

| Chlorine Substitution | 6 Cl (1,1,1,3,3,5) | 6 Cl (1,2,3,4,5,5) | 6 Cl (cyclic positions) | 3 Cl (2,3,4) |

| Key Applications | Industrial intermediates | Pesticide synthesis | Polymer precursors | Solvents |

| Environmental Persistence | High (estimated) | Very High | High | Moderate |

| Bioaccumulation Potential | Moderate | High | High | Low |

Research Findings and Trends

- Degradation Pathways : Linear chlorinated alkanes like this compound undergo slower microbial degradation compared to cyclic analogues due to steric hindrance .

- Regulatory Status : Hexachlorocyclopentadiene is listed under EPA’s Toxic Substances Control Act (TSCA), whereas this compound lacks specific regulatory categorization, highlighting data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.